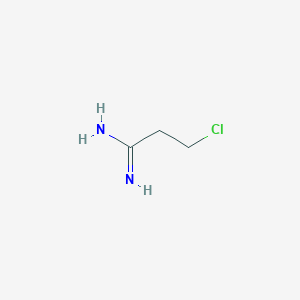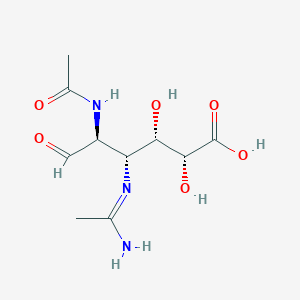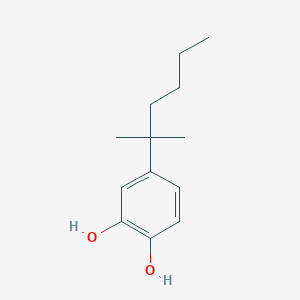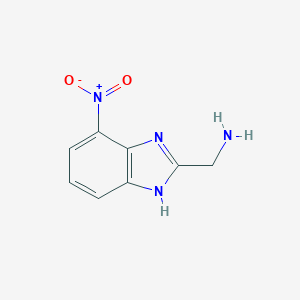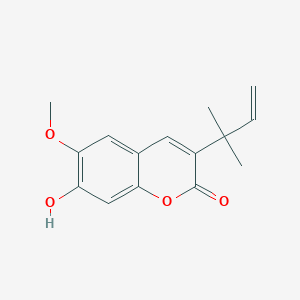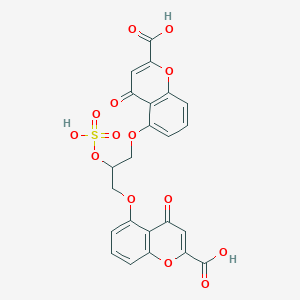
Cromolyn sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cromolyn sulfate is a medication used to treat asthma and allergic rhinitis. It is a type of mast cell stabilizer that prevents the release of inflammatory chemicals from mast cells. Cromolyn sulfate was first synthesized in the 1960s and has been used clinically since the 1970s.
Mécanisme D'action
Cromolyn sulfate works by stabilizing mast cells, which are immune cells that play a key role in allergic responses. Mast cells release inflammatory chemicals such as histamine and leukotrienes in response to allergens. Cromolyn sulfate prevents the release of these chemicals by inhibiting the calcium influx into mast cells, which is necessary for the release of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Cromolyn sulfate has been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma. It also reduces the number of inflammatory cells in the airways and decreases the production of mucus. In allergic rhinitis, cromolyn sulfate reduces nasal congestion and itching. Cromolyn sulfate has also been shown to have anti-inflammatory effects in other inflammatory conditions such as inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
Cromolyn sulfate is a well-established and widely used mast cell stabilizer. It is relatively easy to obtain and can be used in a variety of in vitro and in vivo experiments. However, cromolyn sulfate has limitations in terms of its specificity and potency. It may also have off-target effects on other cell types besides mast cells.
Orientations Futures
Future research on cromolyn sulfate could focus on improving its specificity and potency. It could also investigate its potential use in other inflammatory conditions besides asthma and allergic rhinitis. Additionally, research could explore the use of cromolyn sulfate in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, research could investigate the role of cromolyn sulfate in modulating the microbiome and its potential use in treating dysbiosis-related conditions.
Méthodes De Synthèse
Cromolyn sulfate is synthesized from disodium cromoglycate, which is obtained from the fermentation of certain strains of the fungus Penicillium notatum. Disodium cromoglycate is then reacted with sulfuric acid to form cromolyn sulfate. The synthesis method is relatively simple and can be done on a large scale.
Applications De Recherche Scientifique
Cromolyn sulfate has been extensively studied for its therapeutic effects on asthma and allergic rhinitis. It has also been investigated for its potential use in other inflammatory conditions such as inflammatory bowel disease and atopic dermatitis. Cromolyn sulfate has been shown to inhibit the release of inflammatory cytokines and chemokines from mast cells, which reduces inflammation and allergic responses.
Propriétés
Numéro CAS |
107032-81-5 |
|---|---|
Nom du produit |
Cromolyn sulfate |
Formule moléculaire |
C23H16O14S |
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-sulfooxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O14S/c24-12-7-18(22(26)27)35-16-5-1-3-14(20(12)16)33-9-11(37-38(30,31)32)10-34-15-4-2-6-17-21(15)13(25)8-19(36-17)23(28)29/h1-8,11H,9-10H2,(H,26,27)(H,28,29)(H,30,31,32) |
Clé InChI |
KOMKRTNQZYEQST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O |
Autres numéros CAS |
107032-81-5 |
Synonymes |
cromolyn sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



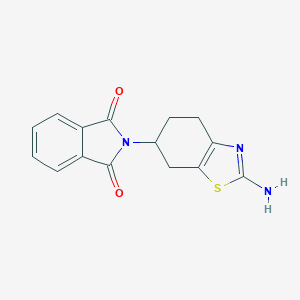
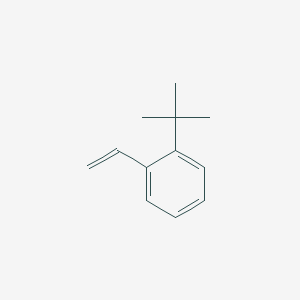

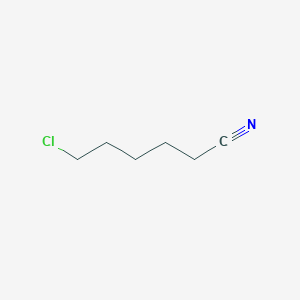
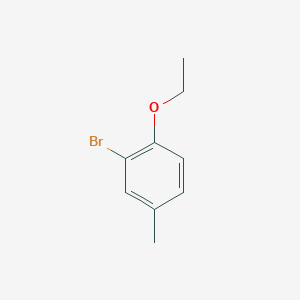
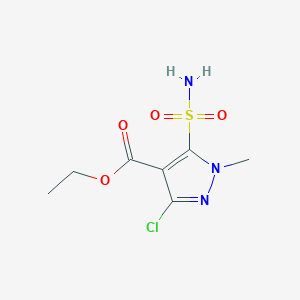
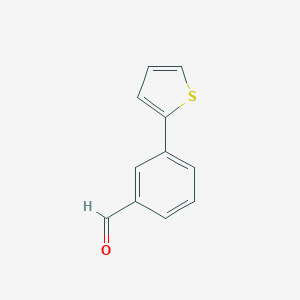
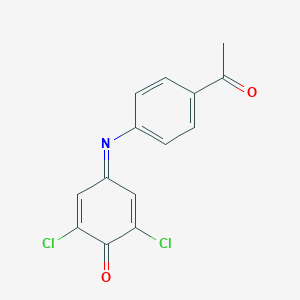
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
